molecular formula C19H17ClN2O2 B3020491 Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate CAS No. 955283-33-7

Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate

Cat. No.: B3020491
CAS No.: 955283-33-7
M. Wt: 340.81
InChI Key: LUVNQXGFDOLXFY-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate (CAS: 955283-33-7) is a quinoline derivative with a benzylamino substituent at position 4, a chlorine atom at position 6, and an ethyl carboxylate group at position 3. The chlorine atom at position 6 likely influences electronic properties and lipophilicity, while the ethyl carboxylate group contributes to solubility and metabolic stability .

Properties

IUPAC Name

ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-2-24-19(23)16-12-21-17-9-8-14(20)10-15(17)18(16)22-11-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVNQXGFDOLXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate typically involves a multi-step process One common method starts with the preparation of 6-chloroquinoline-3-carboxylic acid, which is then esterified to form the ethyl esterThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Benzylamine in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Introduction of various functional groups leading to substituted quinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate has been identified as a promising lead compound in drug development. Its quinoline core is recognized for its role in targeting various diseases, particularly malaria and cancer. The compound's unique functional groups may enhance its pharmacological properties, making it a candidate for further investigation in the development of new therapeutic agents.

Potential Therapeutic Uses

  • Antimicrobial Activity : Compounds similar to this compound have shown antimicrobial properties, suggesting potential applications in treating infections caused by bacteria and fungi.
  • Anticancer Properties : Research indicates that quinoline derivatives can inhibit cancer cell proliferation. This compound may exhibit similar effects, warranting studies on its efficacy against various cancer cell lines .

Biological Research

The compound's biological activity is an area of active research. Studies have focused on understanding its mechanism of action, interactions with biological targets, and overall safety profile.

  • In Vitro Testing : Preliminary studies involving cell lines have been conducted to assess the compound's cytotoxicity and selectivity against cancer cells. These studies are crucial for determining the therapeutic index of the compound.
  • Mechanism of Action : Investigations into how this compound interacts with specific enzymes or receptors can provide insights into its potential as a drug candidate .

Synthetic Chemistry Applications

The synthesis of this compound involves several key steps that can be optimized for higher yields and efficiency. Its synthesis often serves as a model for developing other related compounds.

Case Studies

Several case studies have documented the effectiveness of quinoline derivatives, including this compound, in various biological assays.

Example Case Study

A study investigating the anticancer properties of quinoline derivatives demonstrated that compounds with similar structures exhibited significant inhibition of tumor growth in xenograft models. This compound was included in these studies due to its structural similarities, showing promising results that justify further exploration .

Mechanism of Action

The mechanism of action of Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarity and Substituent Analysis

The compound’s structural analogues differ primarily in substituents at positions 4, 6, and 3. Key examples include:

Compound Name CAS Number Substituents (Position) Molecular Weight (g/mol) Similarity Score* Key Differences
Ethyl 4-chloroquinoline-3-carboxylate 13720-94-0 Cl (4), COOEt (3) 235.67 0.93 Lacks benzylamino at position 4
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate 206257-39-8 Cl (4), Br (6), COOEt (3) 314.59 0.86 Bromine replaces benzylamino at position 6
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate 371128-26-6 OH-C₂H₄-NH (4), Me (6), COOEt (3) 274.13 N/A Hydroxyethylamino and methyl substituents
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate N/A Cl (6), COOEt (3), O (4) 253.67 N/A Oxo group replaces benzylamino
Ethyl 4-chloro-6-iodoquinoline-3-carboxylate N/A Cl (4), I (6), COOEt (3) 348.61 N/A Iodine at position 6

*Similarity scores from (Tanimoto coefficient based on structural fingerprints).

Key Observations:

Substituent Impact on Lipophilicity: The benzylamino group in the parent compound increases lipophilicity compared to analogues with smaller substituents (e.g., hydroxyethylamino in CAS 371128-26-6) . Halogen substitution at position 6 (Cl, Br, I) enhances electronegativity and may improve membrane permeability .

Hydrogen-Bonding Potential: The benzylamino group provides a secondary amine capable of hydrogen bonding, unlike the oxo group in Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Steric Effects: Bulky substituents (e.g., benzylamino) may hinder binding to compact active sites compared to smaller groups like methyl or hydroxyethyl .

Physicochemical and Pharmacological Implications

  • Solubility : The ethyl carboxylate group enhances aqueous solubility across all analogues. However, halogenated derivatives (e.g., bromo, iodo) may exhibit lower solubility due to increased molecular weight and hydrophobicity .
  • For example, pyrrolopyrimidine derivatives like PP-13 () show cytotoxic effects, suggesting that quinoline analogues with optimized substituents may share similar mechanisms . The absence of a benzylamino group in Ethyl 4-chloroquinoline-3-carboxylate (CAS 13720-94-0) likely reduces target affinity compared to the parent compound .

Biological Activity

Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C16H16ClN2O2
  • Molecular Weight: 304.76 g/mol

This compound features a quinoline core substituted with a benzylamino group and a chloro group, which are critical for its biological activity.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular processes and leading to therapeutic effects.
  • Receptor Binding: It may interact with various receptors on cell membranes, modulating signaling pathways critical for cellular function.
  • DNA/RNA Interaction: There is evidence suggesting that this compound can intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, highlighting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have shown that it induces apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins .

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)12.5Apoptosis induction
HeLa (cervical cancer)10.2Caspase activation
A549 (lung cancer)15.0Cell cycle arrest

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in animal models of arthritis and colitis .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal reported that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4 to 32 µg/mL depending on the strain tested .
  • Cancer Cell Line Evaluation : In a comparative study assessing various quinoline derivatives, this compound was found to be one of the most effective compounds against resistant cancer cell lines, showing IC50 values lower than many existing chemotherapeutics .
  • Inflammation Model : In an animal model of induced inflammation, treatment with this compound resulted in a significant reduction in paw edema and histological signs of inflammation compared to control groups .

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